molecular formula C15H16N6OS B7052944 Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No.: B7052944
M. Wt: 328.4 g/mol
InChI Key: SHIFIJAHPIACLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone is a complex heterocyclic compound that integrates multiple functional groups and ring systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone typically involves multi-step reactions. One common approach starts with the preparation of the triazolo[4,3-b]pyridazine core, which is then coupled with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone is unique due to its combination of a thiophene ring, triazolo[4,3-b]pyridazine core, and diazepan-1-yl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(12-4-9-23-10-12)20-6-1-5-19(7-8-20)14-3-2-13-17-16-11-21(13)18-14/h2-4,9-11H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFIJAHPIACLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CSC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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